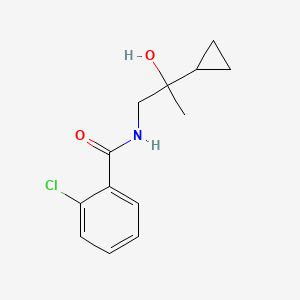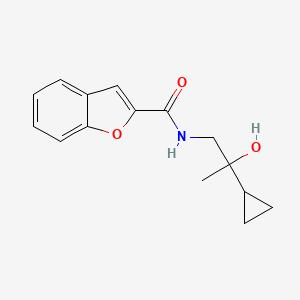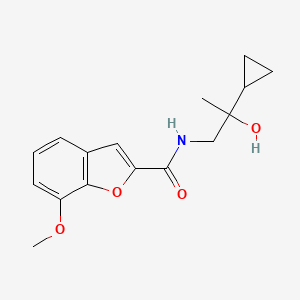![molecular formula C21H25FN2O2 B6488505 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide CAS No. 899979-05-6](/img/structure/B6488505.png)
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide, also known as FMM, is a synthetic chemical compound that has been studied for its potential applications in various scientific research areas. FMM has been studied for its potential applications in drug discovery, material science, and biochemistry. FMM has been found to be a useful tool for understanding biological processes, and its potential applications in drug discovery and material science have been explored.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has been studied for its potential applications in drug discovery and material science. In drug discovery, this compound is a useful tool for understanding biological processes and has been used in the development of novel drugs. This compound has also been studied for its potential applications in material science, where it has been used in the development of new materials with improved properties.
Wirkmechanismus
Target of Action
The compound, also known as F2880-0451, primarily targets the SARS-CoV-2 Mpro . This enzyme is essential for viral polyprotein processing and is highly conserved across human coronaviruses .
Mode of Action
F2880-0451 acts as a potent competitive inhibitor of SARS-CoV-2 Mpro with a Ki value of 2.7 nM . It binds to the active site of the enzyme, thereby inhibiting its function . The binding of F2880-0451 and another Mpro inhibitor, nirmatrelvir, to the active site is mutually exclusive .
Biochemical Pathways
The inhibition of SARS-CoV-2 Mpro by F2880-0451 affects the viral polyprotein processing pathway . This disruption prevents the virus from replicating and spreading, thereby exerting an antiviral effect .
Pharmacokinetics
The ADME properties of F2880-0451 are currently under investigation in a phase 2 clinical trial
Result of Action
The inhibition of SARS-CoV-2 Mpro by F2880-0451 results in the suppression of viral replication . This compound has shown broad activity against all SARS-CoV-2 clinical isolates tested to date, including five omicron variants .
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide has several advantages for use in lab experiments. This compound is a relatively inexpensive and readily available compound, and it is relatively stable and can be stored for long periods of time. This compound also has a relatively low toxicity, making it safe to use in lab experiments. However, this compound also has some limitations. This compound is a relatively small molecule, making it difficult to target specific proteins or macromolecules. In addition, this compound is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide. One potential direction is to further explore the potential applications of this compound in drug discovery and material science. Another potential direction is to further explore the mechanism of action of this compound and its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of this compound to target specific proteins and macromolecules, as well as to investigate its potential for use in aqueous solutions. Finally, further research could be done to investigate the potential of this compound to be used in combination with other compounds for the development of new drugs and materials.
Synthesemethoden
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide can be synthesized by a two-step reaction of 4-fluorophenylboronic acid with 2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl acetate in the presence of a palladium catalyst. The reaction occurs in a solvent such as toluene, and the resulting product is a white crystalline solid. The reaction is carried out at a temperature of 80-90°C, and the reaction time is usually 1-2 hours.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2/c1-16-2-6-18(7-3-16)20(24-10-12-26-13-11-24)15-23-21(25)14-17-4-8-19(22)9-5-17/h2-9,20H,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAKJWMOOMVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)

![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)

![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methylbenzamide](/img/structure/B6488513.png)
